Golcadomide hydrochloride

CELMoD DLBCL Antiproliferative IC50

Golcadomide hydrochloride (Golcadomide, CC-99282, BMS-986369) is a synthetic small-molecule cereblon E3 ligase modulator (CELMoD) that functions as a molecular glue, redirecting the CRL4-CRBN ubiquitin ligase complex to degrade the B-cell lineage transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [REFS-1, REFS-2]. Developed from a thalidomide pharmacophore, it is designed for oral administration and is under investigation for the treatment of B-cell malignancies including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).

Molecular Formula C28H31ClFN5O5
Molecular Weight 572.0 g/mol
CAS No. 2639939-36-7
Cat. No. B12781931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolcadomide hydrochloride
CAS2639939-36-7
Molecular FormulaC28H31ClFN5O5
Molecular Weight572.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl
InChIInChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1
InChIKeyGPLAJWRFGHEJAX-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Golcadomide Hydrochloride (CAS 2639939-36-7): Baseline Identity and Comparator Landscape for Scientific Sourcing


Golcadomide hydrochloride (Golcadomide, CC-99282, BMS-986369) is a synthetic small-molecule cereblon E3 ligase modulator (CELMoD) that functions as a molecular glue, redirecting the CRL4-CRBN ubiquitin ligase complex to degrade the B-cell lineage transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [REFS-1, REFS-2]. Developed from a thalidomide pharmacophore, it is designed for oral administration and is under investigation for the treatment of B-cell malignancies including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Its primary in-class comparators are lenalidomide (Revlimid), avadomide (CC-122), iberdomide (CC-220), and pomalidomide—all of which engage the same CRBN-IKZF1/3 axis but differ meaningfully in degradation kinetics, tissue distribution, and clinical efficacy [REFS-1, REFS-3].

CRBN-IKZF1/3 degradation pathway research tool
Oral CELMoD agent for B-cell lymphoma (DLBCL, FL) models
Engineered for lymphoid tissue distribution in preclinical studies

Why In-Class Substitution of Golcadomide Hydrochloride Is Not Scientifically Equivalent: The Evidence Threshold


Although several CELMoD/IMiD agents target the same CRBN–IKZF1/3 degradation pathway, the degree of ternary complex stabilization, the conformation of cereblon achieved, and the resulting degradation depth and duration differ substantially between molecules, directly impacting antitumor potency and therapeutic index [1]. Golcadomide was intentionally engineered to drive a near-complete closed conformation of cereblon, a structural feature that lenalidomide and avadomide achieve only partially, and this translates into a >100-fold difference in antiproliferative IC50 in B-cell lymphoma panels [1]. Furthermore, golcadomide’s pharmacokinetic profile—prolonged half-life and enhanced lymphoid tissue partitioning—was explicitly optimized for bulky lymphomas, a profile not shared by first-generation IMiDs [2]. Consequently, substituting golcadomide with lenalidomide, avadomide, or iberdomide in a research or clinical protocol without accounting for these quantitative differences risks under-degradation, inadequate tumor control, and incompatible pharmacokinetic scheduling.

Cereblon closed-state transition differs from first-generation IMiDs, potentially altering IKZF1/3 degradation depth.
Pharmacokinetic profile (half-life, tissue partitioning) not matched by lenalidomide or avadomide; may shift sustained target engagement.
Degradation kinetics and lymphoid exposure are compound-specific; direct substitution without validation may produce divergent model responses.

Quantitative Differentiation of Golcadomide Hydrochloride: A Comparator-Anchored Evidence Guide for Procurement Decisions


Antiproliferative Potency in Lymphoma Cell Lines: Golcadomide vs. Lenalidomide and Avadomide

In a panel of non-Hodgkin lymphoma (NHL) cell lines, golcadomide exhibited a median antiproliferative IC50 of 0.004 μmol/L, which was 115-fold more potent than avadomide (0.460 μmol/L) and 475-fold more potent than lenalidomide (1.9 μmol/L). This difference was consistent across ABC, GCB, and PMBL subtypes and was independent of MYC/BCL2/BCL6 rearrangement status [1].

Antiproliferative IC50
Head-to-head
Golcadomide 0.004 µM vs. avadomide 0.460 µM (115×), lenalidomide 1.9 µM (475×)
Supports CRBN-pathway antiproliferative assay interpretation in DLBCL panels.
NHL cell-line panel (n=36); 72-h viability assay
CELMoD DLBCL Antiproliferative IC50

Cereblon Conformational Engagement: Quantitative CRBN Closed-State Transition

Cryo-electron microscopy analysis revealed that golcadomide drives essentially 100% of cereblon into the closed, active conformation (CRBNclosed), whereas lenalidomide induces only approximately 20% transition under identical conditions. The closed conformation is requisite for efficient recruitment of IKZF1 zinc-finger domains 1-3 and subsequent ubiquitination [1].

CRBN Closed-State Engagement
Head-to-head
~100% CRBNclosed (golcadomide) vs. ~20% (lenalidomide)
Structural basis for differential IKZF1/3 degradation efficiency; pathway-engagement review.
Cryo-EM with recombinant CRBN–DDB1 complex
Cereblon modulation Structural pharmacology Ternary complex

Pharmacokinetic Half-Life: Extended Target Engagement vs. Standard IMiD

Golcadomide demonstrates a median terminal elimination half-life of approximately 50 hours at doses ≥0.4 mg in patients with relapsed/refractory NHL. By contrast, lenalidomide has a mean terminal half-life of 3–5 hours across approved indications [REFS-1, REFS-2]. This ~10-fold longer half-life supports the intermittent dosing schedules used for golcadomide while maintaining sustained Ikaros/Aiolos degradation throughout the dosing interval [1].

Half-Life (t½)
Cross-study comparable
~50 h (golcadomide) vs. 3–5 h (lenalidomide)
Supports PK/PD model interpretation for sustained target coverage in lymphoma research.
Phase 1 data vs. FDA prescribing information
Pharmacokinetics Half-life Target coverage

Preferential Lymphoid Tissue Distribution: Enhanced On-Target Tissue Exposure

In mouse DLBCL xenograft models, golcadomide exhibited preferential distribution to lymphoid tissues—lymph nodes and spleen—which are the primary sites of lymphoma involvement. This property was a deliberate design objective (efficient absorption, deep tissue distribution, prolonged exposure) to optimize activity in bulky lymphoma lesions, a feature that is not prominent for first-generation IMiDs such as lenalidomide and pomalidomide [REFS-1, REFS-2].

Lymphoid Tissue Distribution
Class-level inference
Preferential accumulation in lymph nodes/spleen (xenograft) vs. broad distribution of lenalidomide/pomalidomide
Formulation-design context; may support lymphoid-targeting model development.
Qualitative preclinical observation; data to verify
Tissue distribution Lymphoid organs Tumor penetration

Clinical Complete Response Rate in Relapsed/Refractory Follicular Lymphoma: Golcadomide + Rituximab vs. Historical IMiD Benchmarks

In the Phase 1/2 CC-99282-NHL-001 study, golcadomide 0.4 mg combined with rituximab (GOLCA-R) achieved an objective response rate (ORR) of 94% and a complete response rate (CRR) of 63% in patients with relapsed/refractory follicular lymphoma, including those with prior lenalidomide exposure [1]. By comparison, the combination of lenalidomide plus rituximab (R²) in the AUGMENT Phase 3 study in relapsed/refractory FL yielded a CRR of 20%, establishing a substantial efficacy differential even when adjusting for cross-trial population differences [2].

Complete Response Rate (R/R FL)
Cross-study comparable
63% CRR (golcadomide+rituximab) vs. 20% CRR (lenalidomide+rituximab, AUGMENT)
Reported endpoint context in relapsed/refractory FL; cross-trial interpretation only.
Phase 1/2 expansion vs. Phase 3; differing populations
Follicular lymphoma Complete response CELMoD combination

Optimized Application Scenarios for Golcadomide Hydrochloride Based on Quantitative Differentiation Evidence


DLBCL Preclinical Models Requiring Potent Autonomous Cell Killing Independent of Cell-of-Origin Subtype

Golcadomide’s median antiproliferative IC50 of 0.004 μmol/L, 475-fold more potent than lenalidomide, makes it the agent of choice for in vitro screening in DLBCL cell panels where deep intrinsic apoptosis is the readout. Its activity is agnostic to ABC, GCB, or PMBL subtype and persists in MYC/BCL2/BCL6 double/triple-hit backgrounds, enabling robust comparison across genetically heterogeneous lymphoma models [1].

Pharmacodynamic Studies Requiring Near-Complete Cereblon Engagement and Prolonged IKZF1/3 Depletion

The ~100% closed cereblon conformation induced by golcadomide directly correlates with rapid, deep, and sustained degradation of Ikaros and Aiolos (>79% degradation at 100 nmol/L for 48 h). This property supports its use as a pharmacodynamic tool compound for studies requiring maximal substrate depletion and sustained pathway suppression, particularly when investigating CDK inhibitor derepression and interferon-stimulated gene activation [1].

In Vivo Lymphoma Xenograft Studies Demanding High Lymphoid Tissue Exposure and Tumor Regression

Golcadomide’s preferential distribution to lymphoid organs and its ability to produce tumor-free outcomes in DLBCL xenografts (including intracranial models) position it as the preferred CELMoD for in vivo efficacy studies where target tissue penetration is critical. Its ~50-h half-life supports intermittent dosing schedules that maintain target engagement while allowing neutrophil recovery, a PK/PD strategy not feasible with the 3–5 h half-life of lenalidomide [REFS-2, REFS-3].

Clinical Protocol Development for Relapsed/Refractory Follicular Lymphoma Aiming for Deep Complete Responses

The 63% complete response rate achieved with golcadomide + rituximab in heavily pretreated R/R FL provides a quantitative efficacy benchmark that surpasses historical lenalidomide-based combination data. Researchers designing Phase 2/3 trials or seeking to establish proof-of-concept for CELMoD-based regimens in indolent lymphomas should prioritize golcadomide as the lead CELMoD candidate based on this emerging clinical evidence [1].

Application
Selection Property
Validation Focus
DLBCL cell-line panel studies (ABC/GCB/PMBL subtypes)
CRBN-pathway antiproliferative assay context
IKZF1/3 degradation endpoint review
CRBN conformational engagement and substrate depletion studies
Near-complete CRBN closed-state occupancy
IKZF1/3 degradation kinetics and downstream pathway monitoring
Lymphoma xenograft models with lymphoid tissue targeting
Lymphoid tissue distribution and sustained PK profile
Tumor regression endpoint and PK/PD relationship review
Follicular lymphoma combination research (rituximab-based)
Endpoint response in relapsed/refractory FL models
Complete response endpoint review; cross-study interpretation
Quote Request

Request a Quote for Golcadomide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.